N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE
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Overview
Description
N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a bromohydroxyphenyl group and a benzamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-hydroxyacetophenone, which is then subjected to a series of reactions including condensation, cyclization, and amidation to form the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N1-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN~3~) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of N1-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenyl-4(3H)-quinazolinone and 2-methyl-4(3H)-quinazolinone share a similar core structure but differ in their substituents.
Benzamide Derivatives: Compounds like N-(2-hydroxyphenyl)benzamide and N-(4-bromophenyl)benzamide have similar benzamide moieties but differ in their additional functional groups.
Uniqueness: N1-[2-(5-BROMO-2-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific combination of a quinazolinone core with a bromohydroxyphenyl group and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H16BrN3O3 |
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Molecular Weight |
438.3g/mol |
IUPAC Name |
N-[2-(5-bromo-2-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C21H16BrN3O3/c22-14-10-11-18(26)16(12-14)19-23-17-9-5-4-8-15(17)21(28)25(19)24-20(27)13-6-2-1-3-7-13/h1-12,19,23,26H,(H,24,27) |
InChI Key |
OJNVRZAMQFOENJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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